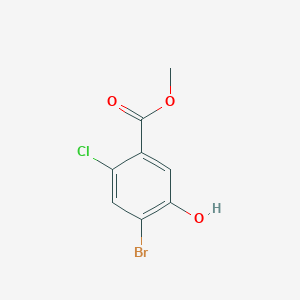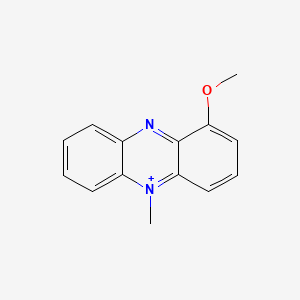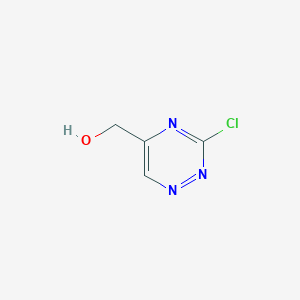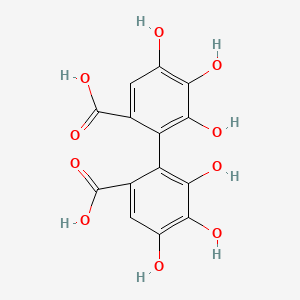![molecular formula C15H19Cl2N3O2 B12850472 8'-Chloro-5'-azetidine-spiro[cyclopentane-1,4'(1'H)-quinazolin]-2'(3'H)-one](/img/structure/B12850472.png)
8'-Chloro-5'-azetidine-spiro[cyclopentane-1,4'(1'H)-quinazolin]-2'(3'H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8’-Chloro-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a chloro-substituted azetidine ring fused to a quinazolinone moiety, which is further spiro-fused to a cyclopentane ring. The compound’s unique structure makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8’-Chloro-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Spirocyclization: This step involves the formation of the spirocyclic structure, often through intramolecular cyclization reactions.
Quinazolinone Formation: This can be achieved through condensation reactions involving anthranilic acid derivatives and appropriate carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
8’-Chloro-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may yield reduced forms of the azetidine ring.
科学的研究の応用
8’-Chloro-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 8’-Chloro-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 8’-Bromo-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one
- 8’-Fluoro-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one
- 8’-Methyl-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one
Uniqueness
8’-Chloro-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The spirocyclic structure also adds to its uniqueness, making it a valuable compound for various applications.
特性
分子式 |
C15H19Cl2N3O2 |
|---|---|
分子量 |
344.2 g/mol |
IUPAC名 |
5-(azetidin-3-yloxy)-8-chlorospiro[1,3-dihydroquinazoline-4,1'-cyclopentane]-2-one;hydrochloride |
InChI |
InChI=1S/C15H18ClN3O2.ClH/c16-10-3-4-11(21-9-7-17-8-9)12-13(10)18-14(20)19-15(12)5-1-2-6-15;/h3-4,9,17H,1-2,5-8H2,(H2,18,19,20);1H |
InChIキー |
QLSXQDHRPQYJFL-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(C1)C3=C(C=CC(=C3NC(=O)N2)Cl)OC4CNC4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(Methylsulfonyl)phenyl]thiophene](/img/structure/B12850399.png)



![4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B12850413.png)


![Tos(-2)[Tos(-6)]Glc1Me](/img/structure/B12850463.png)
![(3R,7AR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B12850468.png)
![4-Amino-3'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12850474.png)
![1-[4-phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one O1-ethyloxime](/img/structure/B12850481.png)


